![molecular formula C22H27NO3 B3815929 [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone](/img/structure/B3815929.png)
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone
Overview
Description
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone, also known as HPPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of piperidine derivatives, which have been found to exhibit a wide range of biological activities. HPPM has been shown to have significant effects on biochemical and physiological processes, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to interact with a number of proteins and enzymes, including G protein-coupled receptors and ion channels. These interactions may lead to changes in the activity of neurotransmitters, ion channels, and other cellular processes.
Biochemical and Physiological Effects:
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. In vivo studies have shown that [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone can produce a range of physiological effects, including changes in blood pressure, heart rate, and body temperature.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is its versatility. This compound can be used in a variety of scientific research fields, making it a valuable tool for investigators. Additionally, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory. However, there are also some limitations associated with the use of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental contexts. Additionally, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. One area of focus could be on the development of new compounds based on the [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone scaffold, with the aim of improving its pharmacological properties. Another area of interest could be on the investigation of [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone's effects on different signaling pathways and cellular processes, with the aim of understanding its mechanism of action in greater detail. Finally, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone could be studied in animal models of disease to determine its potential therapeutic applications.
Scientific Research Applications
[1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been investigated for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been shown to have significant effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders. In cancer research, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been found to exhibit cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. In drug discovery, [1-(2-hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone has been used as a scaffold for the development of new compounds with improved pharmacological properties.
properties
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-16(2)26-20-10-5-8-17(13-20)22(25)19-9-6-12-23(15-19)14-18-7-3-4-11-21(18)24/h3-5,7-8,10-11,13,16,19,24H,6,9,12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYPRPBYYKEPIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Hydroxybenzyl)-3-piperidinyl](3-isopropoxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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